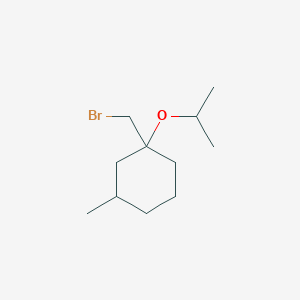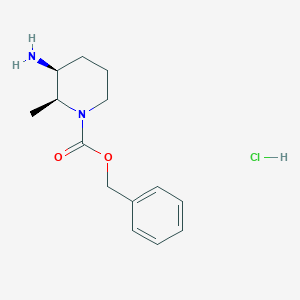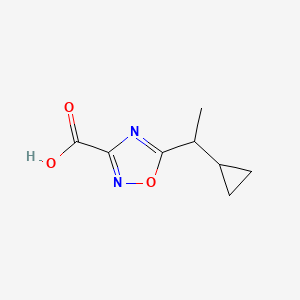
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(propan-2-yloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
科学研究应用
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclohexane derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving bromomethyl groups.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane involves the interaction of the bromomethyl group with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The propan-2-yloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but without the methyl group, affecting its reactivity and applications.
1-(Chloromethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups, which provide a combination of reactivity and versatility in chemical synthesis
属性
分子式 |
C11H21BrO |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-5-10(3)7-11/h9-10H,4-8H2,1-3H3 |
InChI 键 |
QHBIDUHXHHNDDD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(CBr)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)

![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)




![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

